A specific example of its synthesis is described in the context of developing potential FMS-like tyrosine kinase 3 (FLT3) inhibitors for psoriasis treatment []. While the exact synthesis of Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate isn't detailed in this specific paper, it is listed as a commercially available starting material, implying its synthesis through established methods like the one described above.
The molecular structure of similar compounds containing the Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate moiety has been studied using X-ray crystallography. For example, in the synthesis of platinum(IV) carbamate complexes, the crystal structures of related platinum complexes revealed insights into the spatial arrangement of atoms and bond lengths within the molecule []. These structural details are essential for understanding the reactivity and interactions of Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate and its derivatives.
One common reaction is the removal of the tert-butyl carbamate protecting group, typically achieved using acidic conditions. This deprotection step generates the free amine, which can then participate in further reactions to construct more complex structures. For example, in the synthesis of a potent FLT3 inhibitor, Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate underwent deprotection to yield the corresponding aniline, which was subsequently utilized in a urea formation reaction [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: